4-ブロモ-2-メチルフェニルアセテート

概要

説明

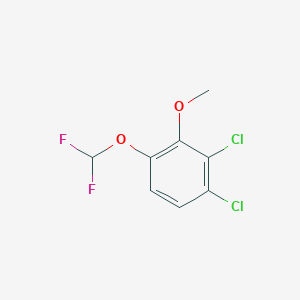

“4-Bromo-2-methylphenyl acetate” is an organic compound with the molecular formula C10H11BrO2 . It is a derivative of phenylacetic acid containing a bromine atom .

Synthesis Analysis

The synthesis of “4-Bromo-2-methylphenyl acetate” can be achieved through various methods. One such method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis

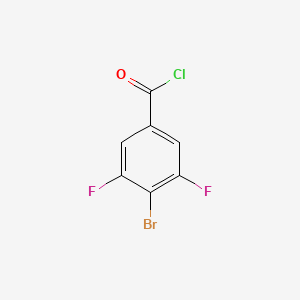

The molecular structure of “4-Bromo-2-methylphenyl acetate” can be represented by the InChI code: 1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 . This indicates that the compound has a bromine atom attached to the fourth carbon of the phenyl group, a methyl group attached to the second carbon, and an acetate group attached to the phenyl group .Physical And Chemical Properties Analysis

“4-Bromo-2-methylphenyl acetate” is a liquid at room temperature . Its molecular weight is 243.1 g/mol . The compound has a CAS Number of 958646-47-4 .科学的研究の応用

有機合成中間体

4-ブロモ-2-メチルフェニルアセテート: は、有機合成における貴重な中間体です。構造に臭素化芳香環を必要とするさまざまな薬理活性分子、特にそれらの合成に使用できます。 酢酸基の存在は、求核置換反応によるさらなる官能基化を可能にする、多様な反応性も提供します .

材料科学

材料科学では、この化合物は特定の光学特性を持つ新素材の開発に貢献できます。 臭素化芳香族化合物は、ディスプレイ技術に不可欠な液晶の合成によく使用されます .

分析化学

分析化学の標準として、4-ブロモ-2-メチルフェニルアセテートは、GC-MS(ガスクロマトグラフィー質量分析法)やHPLC(高速液体クロマトグラフィー)などの機器の校正に使用できます。 その独特の質量スペクトルシグネチャーは、複雑な混合物中の類似化合物の識別と定量に役立ちます .

農業化学

この化合物は、農薬の合成における前駆体として役立つ可能性があります。 臭素化芳香族化合物は、除草剤や殺虫剤の製造において重要な中間体であり、活性剤にとって不可欠な構造要素を提供します .

医薬品化学

医薬品化学では、4-ブロモ-2-メチルフェニルアセテートは、新規薬物候補を作成するために使用できます。 臭素化フェニル環は、多くの医薬品に共通するモチーフであり、酢酸基は、創薬に関連するさまざまな官能基に変換できます .

化学教育

この化合物は、特に学部レベルの有機化学実験室で、教育環境でも使用されています。 さまざまな化学反応や合成技術を実証するために使用でき、学生は臭素化とエステル化反応の実用的な側面を理解するのに役立ちます .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

作用機序

Target of Action

It is known that brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The mode of action of 4-Bromo-2-methylphenyl acetate is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the bromine atom on the compound can be replaced by another group, allowing the formation of a new carbon–carbon bond . This is a key step in the synthesis of many complex organic molecules .

Biochemical Pathways

Brominated compounds like this one are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, it is possible that this compound could indirectly affect various biochemical pathways through its role in the synthesis of these other compounds.

Pharmacokinetics

It is known that the compound is highly absorbed in the gastrointestinal tract

Result of Action

The result of the action of 4-Bromo-2-methylphenyl acetate is primarily seen in its role as a reagent in chemical reactions, particularly the Suzuki–Miyaura cross-coupling reaction

Action Environment

The action of 4-Bromo-2-methylphenyl acetate is influenced by various environmental factors. For example, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the stability of the compound can be affected by exposure to light, heat, and moisture.

特性

IUPAC Name |

(4-bromo-2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQZSPJVILXASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。